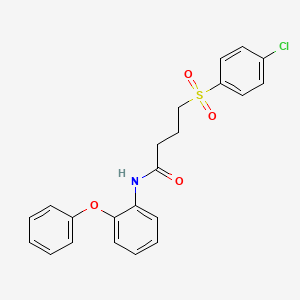

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO4S/c23-17-12-14-19(15-13-17)29(26,27)16-6-11-22(25)24-20-9-4-5-10-21(20)28-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISHRMBBPPSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs from the provided evidence:

Key Observations:

Backbone Diversity: The target compound and N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide share a butanamide core, but differ in substituents. The former features a sulfonyl-aromatic system, while the latter has a methylphenoxy-acetylphenyl group, reducing its molecular weight and polarity . The third analog (from ) incorporates a bis-sulfonamide structure with a complex tetrahydrofuran-diphenyl system, significantly increasing steric bulk and molecular weight .

This may improve binding to polar biological targets .

Hypothetical Pharmacological and Physicochemical Profiles

Discussion:

- Solubility : The target compound’s sulfonyl group may improve aqueous solubility relative to the acetylphenyl analog , though its dual aromatic systems likely reduce bioavailability.

- Bioactivity: Sulfonamide derivatives (e.g., compound) are known for antimicrobial and anti-inflammatory properties, suggesting the target compound could be optimized for similar pathways .

Q & A

Q. What are the established synthetic routes for 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, and what are the key optimization parameters for high yield and purity?

The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with an amine precursor (e.g., 2-phenoxyaniline) under nucleophilic acyl substitution conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane or DMF) prevent unwanted solvolysis .

- Base optimization : Triethylamine or sodium bicarbonate neutralizes HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yields range from 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonyl and amide functional groups. Aromatic protons in the 2-phenoxyphenyl group appear as multiplet signals at δ 6.8–7.5 ppm .

- FTIR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1650 cm⁻¹ (amide C=O) validate key functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 418.8 confirms molecular weight .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., S–O = 1.43 Å) and dihedral angles to confirm stereochemistry .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict the binding affinity of this compound with biological targets?

- Software tools : AutoDock Vina or Schrödinger Suite parameterize sulfonamide interactions. The sulfonyl group often binds to polar residues (e.g., Arg, Lys) in enzyme active sites .

- Docking protocols :

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

- Target engagement studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) with purified proteins .

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can researchers investigate the metabolic pathways and degradation products of this compound?

- LC-MS/MS analysis : Identify metabolites using high-resolution mass spectrometry. Phase I metabolites often include hydroxylation (+16 Da) or sulfoxide formation (+16 Da) .

- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways in hepatocyte models .

- Enzyme inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to map metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.